molecular formula C13H15NO B12533027 3-Methyl-1-(oxolan-2-yl)-1H-indole CAS No. 651712-33-3

3-Methyl-1-(oxolan-2-yl)-1H-indole

Cat. No.: B12533027
CAS No.: 651712-33-3
M. Wt: 201.26 g/mol
InChI Key: FMWJXERRSMUNBK-UHFFFAOYSA-N
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Description

3-Methyl-1-(oxolan-2-yl)-1H-indole is a chemical compound that belongs to the class of indoles Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(oxolan-2-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable indole derivative, the introduction of the oxolan-2-yl group can be achieved through nucleophilic substitution reactions. The reaction conditions typically involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(oxolan-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indole ring or the oxolan-2-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for alkylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-1-(oxolan-2-yl)-1H-indole has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-Methyl-1-(oxolan-2-yl)-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylindole: Lacks the oxolan-2-yl group, which can affect its chemical properties and biological activities.

    1-(Oxolan-2-yl)indole:

Properties

CAS No.

651712-33-3

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-methyl-1-(oxolan-2-yl)indole

InChI

InChI=1S/C13H15NO/c1-10-9-14(13-7-4-8-15-13)12-6-3-2-5-11(10)12/h2-3,5-6,9,13H,4,7-8H2,1H3

InChI Key

FMWJXERRSMUNBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C3CCCO3

Origin of Product

United States

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